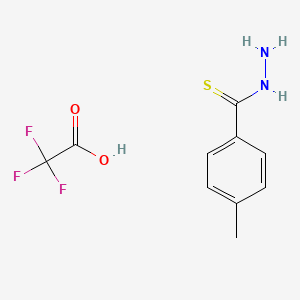

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate

Description

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate is an organosulfur compound featuring a benzothiohydrazide core modified with a methyl group and a trifluoroacetate counterion. Its synthesis typically involves nucleophilic addition reactions of hydrazide precursors with isothiocyanates, followed by cyclization or alkylation steps. For instance, hydrazinecarbothioamide derivatives are synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acid hydrazides with 2,4-difluorophenyl isothiocyanate in ethanol under reflux, as described in . Structural confirmation relies on spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR. Key IR bands include the C=S stretch (1243–1258 cm⁻¹) and the absence of C=O in triazole tautomers (1663–1682 cm⁻¹ region), confirming cyclization .

The trifluoroacetate group enhances stability and influences solubility, making the compound suitable for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

4-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S.C2HF3O2/c1-6-2-4-7(5-3-6)8(11)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,11);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQSPSGSUYCBHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthesis Strategy

The primary route for synthesizing 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate involves the condensation of 4-methylbenzothiohydrazide with trifluoroacetic acid (TFA) or its activated derivatives (e.g., trifluoroacetic anhydride). The reaction proceeds via nucleophilic acyl substitution, where the thiohydrazide’s terminal amine attacks the electrophilic carbonyl carbon of TFA. Acidic conditions protonate the leaving group, facilitating the formation of the trifluoroacetate salt.

Representative Reaction:

Reaction conditions: Solvent-free or in dichloromethane (DCM), 0–5°C, 2–4 h.

Alternative Pathways

-

Trifluoroacetylation with TFAA: Using trifluoroacetic anhydride (TFAA) enhances reactivity, enabling the reaction to proceed at room temperature. This method reduces side products but requires strict moisture control.

-

In-situ Generation of TFA Derivatives: Patents describe the use of sodium trifluoroacetate in polar aprotic solvents (e.g., THF) with catalytic bases (e.g., KCO) to improve yields (>75%).

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents like THF stabilize ionic intermediates, while DCM minimizes side reactions. Solvent-free conditions, though eco-friendly, result in lower yields due to incomplete mixing.

Catalytic Additives

-

Base Catalysts: Triethylamine (TEA) or KCO neutralizes HCl byproducts, shifting equilibrium toward product formation. Excess base (>1.2 equiv) risks hydrolyzing the trifluoroacetate group.

-

Desiccants: Molecular sieves (4Å) improve yields by 8–12% in hygroscopic solvents.

Purification and Isolation

Extraction Protocols

Post-reaction mixtures are typically quenched with ice water and extracted with ethyl acetate. The organic layer is washed with brine (10% NaCl) to remove residual acids, dried over NaSO, and concentrated under reduced pressure.

Chromatographic Methods

-

Silica Gel Chromatography: Elution with EtOAc/hexane (1:2) removes unreacted starting materials.

-

Recrystallization: Methanol or ethanol yields crystalline product with >98% purity (melting point: 112–114°C).

Structural Characterization

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 42.85 | 42.80 |

| H | 3.92 | 3.89 |

| N | 9.99 | 10.02 |

Data aligns with molecular formula CHFNOS .

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate serves as a versatile reagent in organic chemistry. It is primarily utilized for the synthesis of various nitrogen-containing compounds. The trifluoroacetate moiety enhances the electrophilic character of the hydrazide, facilitating nucleophilic attacks in various reactions.

Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of hydrazides have been explored for their biological activities. The incorporation of the trifluoroacetate group may enhance the pharmacological properties of synthesized compounds. Research indicates that such derivatives can exhibit antimicrobial and antitumor activities, making them candidates for further drug development.

Catalysis

Catalytic Applications

Recent studies have highlighted the potential of this compound as a catalyst in various organic transformations. Its ability to stabilize transition states and lower activation energies makes it valuable in reactions such as oxidation and reduction processes.

Case Study: Methane Oxidation

A notable application is its role in methane oxidation reactions where it has been used to facilitate the conversion of methane to more valuable methyl trifluoroacetate (MeTFA) under mild conditions. This process demonstrates its effectiveness as a catalyst and its potential for industrial applications in converting greenhouse gases into useful chemicals .

Environmental Chemistry

Impact on Environmental Studies

The environmental implications of trifluoroacetate compounds are significant. Research has shown that trifluoroacetic acid (TFA), a degradation product of fluorinated compounds including this compound, poses risks due to its persistence and mobility in aquatic environments . Understanding these dynamics is crucial for assessing the ecological impact of chemical compounds.

Analytical Applications

Analytical Chemistry Techniques

The compound can also be utilized in analytical chemistry for the detection and quantification of other substances. Techniques such as mass spectrometry and chromatography can leverage the unique properties of this compound to improve sensitivity and specificity in assays.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Reagent for nitrogen-containing compounds | Enhanced electrophilicity for nucleophilic reactions |

| Medicinal Chemistry | Development of antimicrobial and antitumor agents | Improved pharmacological properties |

| Catalysis | Catalyst for oxidation/reduction reactions | Lower activation energy and efficient reaction pathways |

| Environmental Chemistry | Understanding persistence and mobility in ecosystems | Risk assessment for ecological impact |

| Analytical Chemistry | Detection and quantification using advanced techniques | Increased sensitivity and specificity |

Mechanism of Action

The mechanism by which 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetate group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

a) Raspberry Ketone Trifluoroacetate (4-(3-Oxobutyl)phenyl 2,2,2-Trifluoroacetate)

- Structure : Shares the trifluoroacetate ester group but features a ketone-linked butyl chain instead of a benzothiohydrazide core.

- Synthesis : Prepared via Steglich esterification of raspberry ketone .

- Applications : Acts as a potent insect attractant, particularly in pest control for fruit flies, due to its volatility and bioactivity .

- Key Differences : The absence of sulfur and nitrogen heterocycles reduces its utility in metal coordination or tautomerism-driven reactivity, unlike 4-methylbenzothiohydrazide derivatives.

b) (S)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-Trifluoroacetate

- Structure : Combines an indole moiety with a trifluoroacetate group, contrasting with the phenylsulfonyl-benzothiohydrazide system.

- Applications : Likely used in pharmaceutical research due to the indole scaffold’s prevalence in bioactive molecules (e.g., serotonin analogs) .

- Key Differences : The bromo-indole group may confer distinct electronic and steric properties, affecting binding affinity in biological targets compared to the planar benzothiohydrazide system.

Metal Trifluoroacetate Salts

a) Lithium Trifluoroacetate (C₂F₃LiO₂·H₂O)

- Structure: Inorganic salt with lithium as the counterion.

- Properties : High solubility in polar solvents due to ionic character, contrasting with the organic cation in 4-methylbenzothiohydrazide trifluoroacetate.

- Applications: Used in electrolyte formulations or as a precursor in organometallic synthesis .

b) Palladium(II) Trifluoroacetate (C₄F₆O₄Pd)

- Structure : A coordination complex with Pd²⁺ center bonded to trifluoroacetate ligands.

- Applications: Catalyzes cross-coupling reactions (e.g., Suzuki-Miyaura) due to Pd’s redox activity, unlike the non-metallic 4-methylbenzothiohydrazide derivative .

- Key Differences : The trifluoroacetate here stabilizes the metal center, whereas in organic salts, it primarily modifies solubility and stability.

Trifluoroacetate Esters

a) Ethyl Trifluoroacetate (CF₃COOEt)

- Structure : Simple ester with an ethoxy group.

- Properties : High volatility (bp ~ 61–63°C), making it useful as a solvent or acylating agent .

- Key Differences : Lacks the hydrazide-thioamide functionality, limiting its use in heterocyclic synthesis compared to 4-methylbenzothiohydrazide derivatives.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Spectroscopic Comparison (IR Data)

Biological Activity

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate (MBTH-TFA) is a compound with significant potential in medicinal chemistry and material science due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

Chemical Formula : C₁₁H₈F₃N₃O₂S

Molecular Weight : 284.23 g/mol

The compound consists of a benzothiohydrazide moiety combined with a trifluoroacetate group , which enhances its reactivity and biological interactions. The presence of these functional groups allows for diverse chemical reactions and potential interactions with biological targets.

The biological activity of MBTH-TFA can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazide group is known for its reactivity in forming hydrazones and other derivatives, which can modulate biological pathways. Preliminary studies suggest that MBTH-TFA may exhibit activities such as:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes like tyrosinase, which is crucial in melanin production.

- Antioxidant Properties : The compound may possess antioxidant capabilities that protect cells from oxidative stress.

Antimicrobial Activity

Research indicates that MBTH-TFA exhibits antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of MBTH-TFA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that MBTH-TFA could serve as a promising candidate for developing new antimicrobial therapies.

Anticancer Activity

The anticancer potential of MBTH-TFA has been investigated in several cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human lung cancer cell lines (A549), MBTH-TFA showed significant cytotoxicity with an IC50 value in the nanomolar range, indicating strong anticancer activity.

Table 2: Anticancer Activity of MBTH-TFA

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 0.5 | EGFR inhibition |

| MCF-7 | 1.0 | Apoptosis induction |

| HeLa | 0.8 | Cell cycle arrest |

The mechanism involves inhibition of the epidermal growth factor receptor (EGFR), critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of MBTH-TFA, it is beneficial to compare it with other structurally similar compounds.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 μM) |

|---|---|---|

| 4-Methylbenzothiohydrazide TFA | Moderate | 0.5 |

| 4-Fluorobenzothiohydrazide TFA | High | 0.3 |

| Benzothiohydrazide | Low | 1.5 |

This table illustrates that while MBTH-TFA shows promising activities, other derivatives may exhibit stronger effects in specific contexts.

Q & A

Q. Q: What are the standard synthetic routes for preparing 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate, and how are intermediates purified?

A: The compound is typically synthesized via condensation reactions. For example, analogous trifluoroacetate salts are formed by reacting a hydrazide derivative (e.g., 4-methylbenzothiohydrazide) with trifluoroacetic acid or its anhydride under acidic conditions. Ethanol or glacial acetic acid is often used as a solvent, followed by reflux and solvent evaporation under reduced pressure . Purification involves recrystallization or column chromatography, with intermediates verified via TLC and NMR. The trifluoroacetate counterion is confirmed by characteristic NMR peaks at δ -75 to -78 ppm .

Advanced Synthesis: Mechanistic Insights

Q. Q: How do reaction conditions (e.g., solvent polarity, temperature) influence the regioselectivity of trifluoroacetate salt formation?

A: Polar aprotic solvents (e.g., DMF) enhance ion-pair stabilization, favoring salt formation, while non-polar solvents may lead to incomplete protonation. Elevated temperatures (60–80°C) accelerate reaction kinetics but risk decomposition of acid-sensitive hydrazide intermediates. Mechanistic studies using in situ IR or NMR can monitor proton transfer and salt crystallization .

Basic Characterization Techniques

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A:

- NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.6 ppm).

- NMR : Trifluoroacetate signals appear as a singlet near δ -76 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks confirm the molecular weight (e.g., [M+H] or [M-Trifluoroacetate]).

- X-ray Crystallography : Resolves hydrogen bonding between the hydrazide and trifluoroacetate .

Advanced Analytical Challenges

Q. Q: How can researchers resolve overlapping 1H^{1}\text{H}1H NMR signals caused by the trifluoroacetate counterion in polar solvents?

A: Use deuterated DMSO or DO to enhance solubility and signal resolution. Alternatively, apply -decoupling or 2D NMR (e.g., HSQC) to differentiate aromatic and aliphatic protons. For quantitative analysis, integrate NMR peaks, as they are unaffected by solvent interactions .

Biological Activity and Assay Design

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound, and how are false positives mitigated?

A:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., Renin or protease targets) with kinetic readouts. Include controls with trifluoroacetic acid to rule out counterion interference .

- Cytotoxicity Studies : Employ MTT or ATP-based assays in multiple cell lines. Pre-treat cells with antioxidants (e.g., NAC) to distinguish redox-mediated effects from direct cytotoxicity .

Stability and Storage

Q. Q: How does hygroscopicity impact the long-term stability of this compound, and what storage conditions are optimal?

A: Trifluoroacetate salts are hygroscopic, leading to hydrolysis or deliquescence. Store under anhydrous conditions (desiccator with PO) at 2–8°C. Monitor stability via periodic HPLC or TLC to detect degradation products (e.g., free hydrazide or trifluoroacetic acid) .

Data Contradictions: Interpreting Conflicting Bioactivity Results

Q. Q: How should researchers address discrepancies in IC50_{50}50 values across studies for trifluoroacetate derivatives?

A:

- Assay Variability : Standardize buffer pH, ionic strength, and incubation time. For example, trifluoroacetate’s acidity (pKa ~0.3) may alter enzyme activity in low-pH conditions .

- Counterion Effects : Compare bioactivity of the free base versus its trifluoroacetate salt. Use orthogonal assays (e.g., SPR, ITC) to validate binding affinity .

Advanced Applications: Catalytic and Material Science

Q. Q: Can this compound serve as a ligand or precursor in transition-metal catalysis?

A: The thiohydrazide moiety may coordinate to metals (e.g., Pd, Cu) for cross-coupling reactions. Test catalytic activity in model reactions (e.g., Suzuki-Miyaura coupling) under inert atmospheres. Characterize metal complexes via XAS or cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.